

Adipamide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Adipamide**

Cat. No.: **B165785**

[Get Quote](#)

An In-depth Overview of the Core Properties, Synthesis, and Applications of Hexanediamide

Abstract

Adipamide, a dicarboxylic acid amide, serves as a crucial monomer in the synthesis of specialty polyamides and as a chemical intermediate. This technical guide provides a comprehensive overview of **adipamide**, detailing its chemical and physical properties, various synthetic routes with experimental protocols, and its applications, particularly in the context of materials for drug delivery systems. This document is intended for researchers, scientists, and professionals in drug development seeking detailed technical information on this compound.

Core Data and Properties

Adipamide, also known as hexanediamide, is a white crystalline solid. Its fundamental chemical identifiers and physical properties are summarized below for easy reference.

Chemical Identity and Molecular Structure

Identifier	Value
CAS Number	628-94-4
Molecular Formula	C ₆ H ₁₂ N ₂ O ₂
IUPAC Name	Hexanediamide
Synonyms	Adipic acid diamide, Hexanedioic diamide

Physicochemical Properties

Property	Value
Molecular Weight	144.17 g/mol
Melting Point	220-225 °C
Solubility in water	4.4 g/L at 12 °C
Appearance	White crystalline powder

Experimental Protocols for Synthesis

Several synthetic routes to **adipamide** have been developed, ranging from traditional chemical methods to more recent bio-based approaches. Below are detailed methodologies for key synthesis protocols.

Synthesis from Adipic Acid and Urea (Solvent-Free)

This method provides a greener, solvent-free approach to **adipamide** synthesis.

Materials:

- Adipic acid
- Urea
- Boric acid (catalyst)
- Aqueous ammonia solution

Procedure:

- Combine adipic acid (1.0 eq), urea (1.5 eq), and boric acid (0.4 eq) in a mortar.
- Triturate the mixture thoroughly with a pestle for 5-10 minutes.
- Transfer the triturated mixture to a beaker and heat it on a hot plate to 160-180°C for 20-30 minutes. The mixture will melt and then solidify as the product forms.

- After cooling to room temperature, add aqueous ammonia solution to the crude product and heat with stirring to remove any unreacted adipic acid.
- Filter the solid product, wash with water, and dry to obtain **adipamide**.

Bio-based Synthesis from Glucose

A sustainable route to **adipamide** has been developed starting from glucose. This multi-step process involves the initial conversion of glucose to glucaric acid, followed by amidation and subsequent reduction.[\[1\]](#)

Step 1: Preparation of Glucaric Acid Potassium Salt from Glucose

- This step involves the oxidation of glucose using nitric acid in the presence of a catalyst, followed by neutralization with potassium hydroxide to yield the potassium salt of glucaric acid.[\[1\]](#)

Step 2: Preparation of Glucaramide

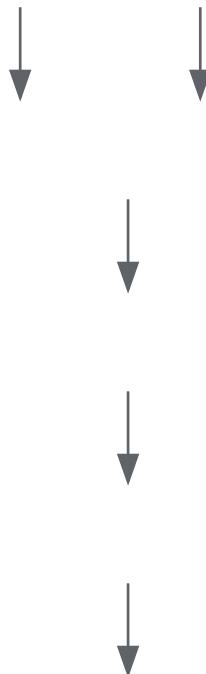
- The glucaric acid potassium salt (1.0 eq) is treated with a strong acid (e.g., sulfuric acid) in methanol to remove the potassium ions.[\[1\]](#)
- After removing the methanol, the resulting glucaric acid is treated with an aqueous ammonia solution to form glucaramide.[\[1\]](#)

Step 3: Synthesis of **Adipamide**

- A reaction solution is prepared by mixing hydrogen bromide in acetic acid.[\[1\]](#)
- The glucaramide from the previous step is added to this solution along with a catalyst.[\[1\]](#)
- The mixture is then subjected to hydrogenation at a temperature of 120-150°C and a pressure of 30-50 bar for 2-10 hours to produce **adipamide**.[\[1\]](#)

Applications in Drug Development

While not a signaling molecule itself, **adipamide**'s bifunctional nature makes it a valuable building block for creating polymers used in drug delivery systems. Polyamides derived from

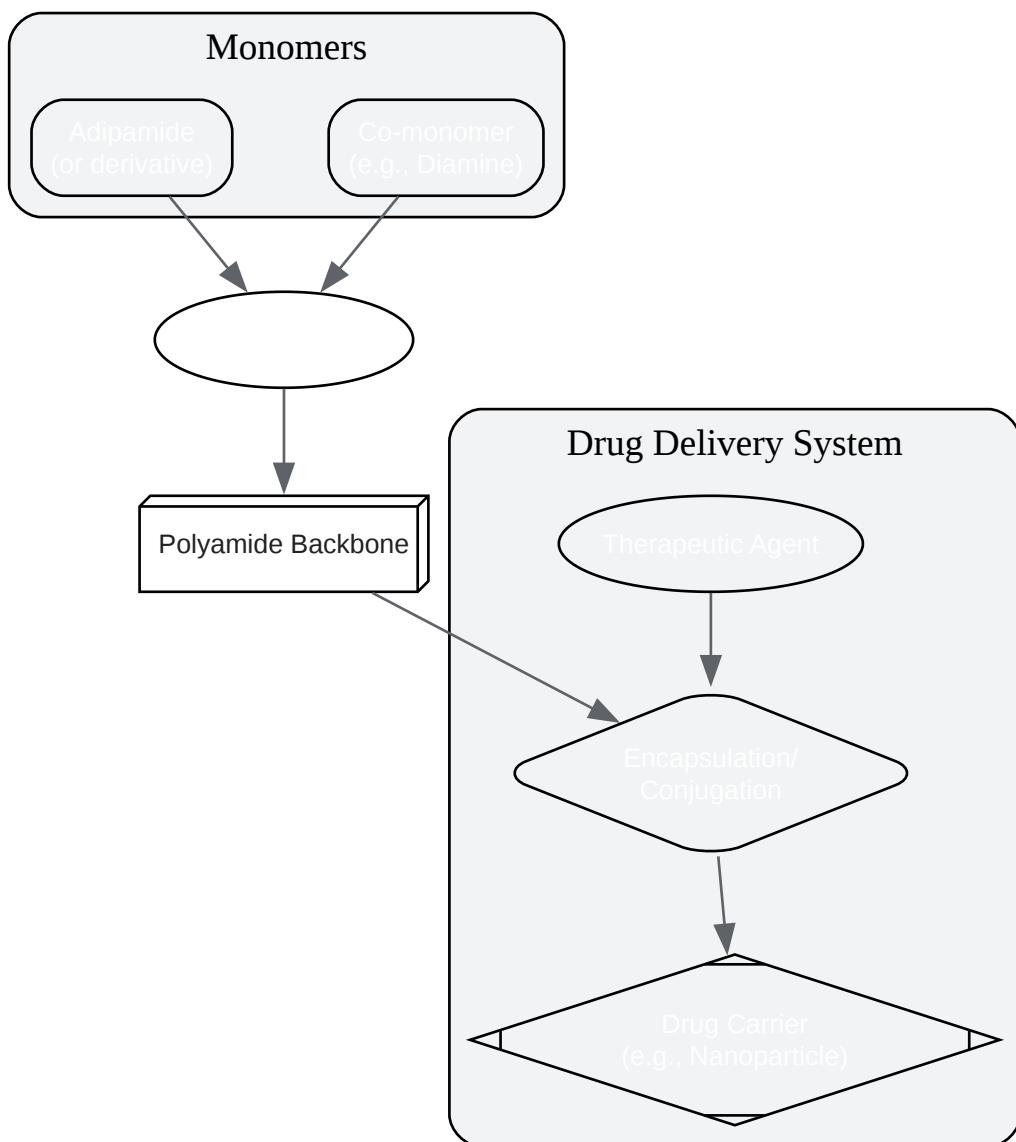

adipamide can be designed to be biocompatible and biodegradable, offering a platform for controlled drug release.[2][3]

These polyamide-based systems can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery. The properties of these polymers can be tuned by copolymerization with other monomers to achieve desired release kinetics and mechanical properties.[4]

Visualized Workflows and Logical Relationships

Synthesis Workflow

The following diagram illustrates a generalized workflow for the chemical synthesis of **adipamide** from adipic acid.



[Click to download full resolution via product page](#)

Caption: Generalized synthesis workflow for **adipamide**.

Role in Polymer-Based Drug Delivery

This diagram illustrates the conceptual role of **adipamide** as a monomer in the formation of a polyamide chain for use in a drug delivery system.

[Click to download full resolution via product page](#)

Caption: **Adipamide** as a building block for drug delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. KR20200024578A - Manufacturing method of adipamide which is an Intermediate for bio nylon composition - Google Patents [patents.google.com]
- 2. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery [ouci.dntb.gov.ua]
- 4. Recent advances in the development of poly(ester amide)s-based carriers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Adipamide: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165785#adipamide-cas-number-and-molecular-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com